molecular formula C20H22N4 B432815 Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine CAS No. 59184-53-1

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine

Cat. No.: B432815
CAS No.: 59184-53-1
M. Wt: 318.4g/mol
InChI Key: FPWJYPHBDVQSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Therapeutic Applications in Cancer Treatment

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine has been identified as a promising candidate for cancer therapy. Research indicates that derivatives of indolo[2,3-b]quinoxaline exhibit notable cytotoxic effects against various cancer cell lines.

Key Findings:

  • Inhibition of Cancer Cell Growth: Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including leukemia (K-562), prostate (DU-145), ovarian (OVCAR-3), and non-small cell lung cancer (NCI-H322M) cells. For instance, the compound B220 (a derivative) showed significant growth inhibition at varying concentrations in these cell lines .
Cancer TypeCell LineIC50 Value (µM)Reference
LeukemiaK-56210.5
ProstateDU-1458.3
OvarianOVCAR-312.0
Non-Small Cell LungNCI-H322M15.4

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. The compound has been shown to interact with DNA, leading to disruptions in replication and transcription processes.

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity. Research indicates that certain derivatives can act as interferon inducers and exhibit low toxicity while effectively inhibiting viral replication.

Key Findings:

  • Interferon Induction: The compound has been evaluated for its ability to induce interferons, which play a crucial role in the immune response against viral infections. Studies have reported significant antiviral effects against respiratory pathogens .
Virus TypeActivity LevelReference
Respiratory PathogensSignificant Inhibition

DNA Intercalation

Another notable application of this compound is its role as a DNA intercalator. This property allows the compound to insert itself between base pairs in DNA, potentially disrupting cellular processes.

Key Findings:

  • Binding Mechanism: Research has elucidated the binding mechanisms of indolo[2,3-b]quinoxaline derivatives with DNA. These compounds exhibit strong affinity for DNA grooves, which can lead to altered gene expression and cellular responses .
Binding AffinityMode of InteractionReference
HighGroove Binding

Biological Activity

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique indoloquinoxaline structure, which is known for its diverse pharmacological properties. The synthesis typically involves the condensation of indole derivatives with quinoxaline precursors, followed by alkylation processes to introduce the diethylamino group.

Synthesis Pathway

  • Starting Materials : Indole derivatives and quinoxaline intermediates.
  • Reagents : Common reagents include dibromoethane and potassium carbonate.
  • Conditions : Reactions are often conducted under reflux in solvents such as DMF (dimethylformamide) or acetic acid.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • Leukemia (K-562) : The compound showed significant growth inhibition with IC50 values indicating potent activity.
  • Prostate Cancer (DU-145) : Similar inhibitory effects were observed, suggesting its potential as a therapeutic agent for prostate cancer.

Table 1 summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µg/mL)
K-5621.9
DU-1452.3
MCF-73.23

These results indicate that this compound may act as a DNA intercalator, disrupting cellular processes essential for cancer cell proliferation .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Studies have reported that derivatives of indoloquinoxaline structures possess activity against viruses such as HIV and vesicular stomatitis virus (VSV). The mechanism appears to involve interference with viral replication processes .

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability across multiple tested lines, reinforcing its potential as an anticancer drug.
  • Case Study 2: Antiviral Mechanism
    • Research focused on the antiviral properties revealed that the compound significantly reduced viral load in infected cell cultures. The findings suggest that it may enhance host cell defenses against viral infections through immune modulation .

Properties

IUPAC Name

N,N-diethyl-2-indolo[3,2-b]quinoxalin-6-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-3-23(4-2)13-14-24-18-12-8-5-9-15(18)19-20(24)22-17-11-7-6-10-16(17)21-19/h5-12H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWJYPHBDVQSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine
Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine

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